6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. It is categorized under thienopyridines, which are known for their diverse biological activities. The compound's structure features a tetrahydrothieno ring fused to a pyridine moiety, along with an ethyl group and a phenylacetamido substituent, contributing to its pharmacological properties.
The synthesis of 6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves the following steps:
The yield of the synthesis can be quite high, often exceeding 90%, depending on the specific conditions employed.
The molecular structure of 6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂ClN₃O₂S₂ |
Molecular Weight | 412.0 g/mol |
SMILES | CCN1CCc2c(sc(NC(=O)CSc3ccccc3)c2C(N)=O)C1.Cl |
The primary chemical reactions involving this compound include:
These reactions highlight the compound's synthetic versatility and potential for further derivatization.
Physical properties such as melting point and boiling point remain unspecified in available resources but are critical for practical applications in drug formulation.
6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has potential applications in:
CAS No.: 14970-71-9
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4